molecular formula C13H14N6O2 B2630666 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034550-20-2

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2630666
CAS No.: 2034550-20-2
M. Wt: 286.295
InChI Key: PSQVMUNPVRDNGP-UHFFFAOYSA-N
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Description

The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, specifically targeting BRD4, a protein that recognizes acetylated lysine for epigenetic reading . BRD4 is a promising therapeutic target for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as the compound , involves an intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The binding modes of these compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety has shown a wide range of biological activities. For instance, derivatives of this moiety have been synthesized and evaluated for their antiproliferative activity against various cell lines, highlighting their potential in cancer research. The modifications of the core structure have been explored to enhance specific activities, such as antiproliferative, antimicrobial, and anticonvulsant effects. For example, studies have demonstrated the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives with significant endothelial and tumor cell proliferation inhibitory properties, pointing to their potential application in developing novel anticancer agents (Ilić et al., 2011).

Antimicrobial and Antitumor Applications

The structurally related compounds have been investigated for their antimicrobial and antitumor activities. For example, derivatives have shown promising antimicrobial properties, suggesting their application in combating bacterial infections. In another study, compounds exhibited pronounced antimicrobial activity, underscoring the potential of these molecules in addressing antimicrobial resistance issues (Bhuiyan et al., 2006).

Cardiovascular and Anti-inflammatory Applications

Some derivatives have also been explored for their cardiovascular benefits, including coronary vasodilating and antihypertensive activities. This research suggests potential applications in developing treatments for cardiovascular diseases. Additionally, the anti-inflammatory properties of certain derivatives have been investigated, offering insights into potential therapeutic applications in diseases with an inflammatory component (Sato et al., 1980).

Chemical Synthesis and Drug Design

The chemical synthesis of these compounds provides valuable knowledge for drug design and development. Understanding the synthetic pathways and the structural requirements for biological activity aids in the rational design of new compounds with enhanced therapeutic potentials. Studies on the synthesis, crystal structure, and theoretical calculations of these derivatives offer insights into the structural and electronic features important for their biological activities, facilitating the design of more effective and selective therapeutic agents (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves the inhibition of BRD4, a protein that recognizes acetylated lysine for epigenetic reading . These compounds bind to the bromodomains of BRD4, thereby inhibiting its function .

Future Directions

The future directions for the research and development of [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as the compound , involve the design of potent BRD4 BD inhibitors . These compounds are promising therapeutic targets for treating various diseases, including cancers .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-7-3-4-9(18)13(20)14-8-11-16-15-10-5-6-12(21-2)17-19(10)11/h3-7H,8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQVMUNPVRDNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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